
4-Methoxy-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-naphthonitrile is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the fourth carbon and a nitrile group (-CN) is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-1-naphthol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Methoxy-2-naphthaldehyde or 4-methoxy-2-naphthoic acid.
Reduction: 4-Methoxy-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-naphthonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its nitrile and methoxy functional groups. These interactions can modulate biochemical pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the sixth position.
4-Methoxy-1-naphthonitrile: Similar structure but with the nitrile group at the first position.
7-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the seventh position.
Uniqueness: 4-Methoxy-2-naphthonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H9NO |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,1H3 |
InChI-Schlüssel |
YNNPWDYXBWAHIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)

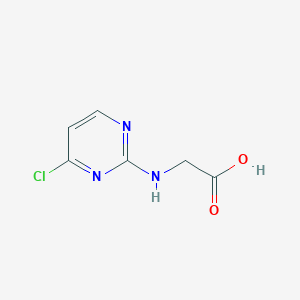

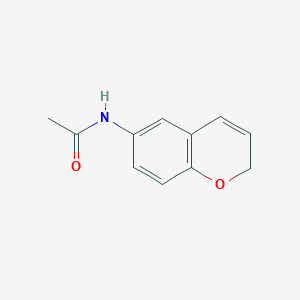
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
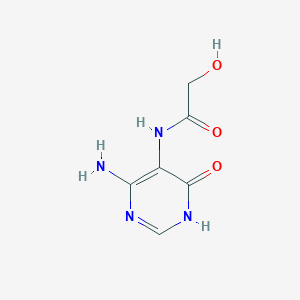
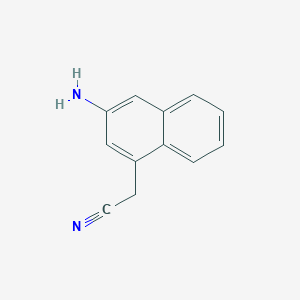

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
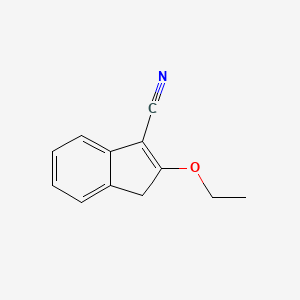
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)


